molecular formula C18H15Cl4N3O4 B1677123 Miconazole nitrate CAS No. 22832-87-7

Miconazole nitrate

Cat. No.: B1677123
CAS No.: 22832-87-7
M. Wt: 479.1 g/mol
InChI Key: MCCACAIVAXEFAL-UHFFFAOYSA-N
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Description

Miconazole nitrate is a synthetic antifungal agent belonging to the imidazole class of compounds. It is widely used to treat various fungal infections, including those affecting the skin, nails, and mucous membranes. This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and leading to fungal cell death .

Mechanism of Action

Target of Action

Miconazole nitrate is a synthetic antifungal agent that primarily targets the fungal CYP450 14α-lanosterol demethylase enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a critical component of fungal cell membranes . This compound also exhibits activity against several species of Candida, including Candida albicans .

Mode of Action

This compound acts by inhibiting the activity of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, leading to altered cell membrane composition and permeability . The disruption of cell membrane integrity leads to leakage of cell contents, resulting in fungal cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the CYP450 14α-lanosterol demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This leads to a buildup of toxic methylated 14α-sterols, which further disrupts cell growth .

Pharmacokinetics

Topically applied this compound has negligible absorption through intact skin . This means that the majority of the drug remains at the site of application, allowing for a localized effect. The drug is primarily excreted through feces .

Result of Action

The inhibition of ergosterol synthesis and the subsequent disruption of the fungal cell membrane lead to the death of the fungal cells . This results in the clearance of the fungal infection. This compound has been shown to be effective against a variety of fungal infections, including those caused by Candida albicans .

Action Environment

The effectiveness of this compound can be influenced by the environment in which it is applied. For instance, the formulation of the drug can significantly impact its delivery and therapeutic effectiveness . By encapsulating this compound within pharmacosomes (lipid-based vesicular carriers), its skin permeation and retention can be significantly enhanced, leading to prolonged drug release at the site of infection and improved clinical outcomes .

Biochemical Analysis

Biochemical Properties

Miconazole Nitrate primarily acts by inhibiting the enzyme CYP450 14α-lanosterol demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to increased cellular permeability and leakage of cellular contents .

Cellular Effects

This compound’s antifungal activity is primarily due to its impact on the fungal cell membrane . By disrupting ergosterol synthesis, it alters the cell membrane’s composition and permeability, leading to leakage of cellular contents and ultimately, cell death . It has also been shown to have some activity against Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the fungal CYP450 14α-lanosterol demethylase . This enzyme is responsible for converting lanosterol into ergosterol, a critical component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to changes in the cell membrane that result in increased permeability and leakage of cellular contents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a sustained antifungal effect . The release profile of this compound-loaded transethosomal nanoparticles displayed an initial burst followed by sustained release .

Metabolic Pathways

This compound is metabolized in the liver, with several new hepatic metabolites of this compound identified in a study involving incubation with human liver microsomes .

Transport and Distribution

This compound is a lipophilic drug with poor water solubility . It is incorporated into lipid bilayers during the formation of pharmacosomes, which are lipid-based vesicular carriers that improve the solubility and penetration of drugs .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the cell membrane where it exerts its effects by disrupting ergosterol synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of miconazole nitrate involves several steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 1-(2,4-dichlorobenzyl)-imidazole. The next step involves the reaction of this intermediate with 2,4-dichlorophenylacetonitrile in the presence of a strong base like sodium amide to yield miconazole. Finally, miconazole is treated with nitric acid to form this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs ionic liquids as reaction media to enhance yield and reduce environmental impact. The process involves the use of 2,4-dichloro-2’-chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl as raw materials. The reaction is conducted at temperatures ranging from 10 to 100 degrees Celsius. After the reaction, the mixture is cooled, and the pH is adjusted to precipitate this compound, which is then recrystallized and dried .

Chemical Reactions Analysis

Types of Reactions

Miconazole nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Miconazole nitrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of antifungal agents and their mechanisms.

    Biology: Investigated for its effects on fungal cell membranes and its potential use in treating fungal infections.

    Medicine: Widely used in topical formulations to treat fungal infections such as athlete’s foot, jock itch, and ringworm. .

    Industry: Employed in the formulation of antifungal creams, ointments, and gels.

Comparison with Similar Compounds

Similar Compounds

    Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.

    Ketoconazole: An imidazole antifungal used to treat systemic and superficial fungal infections.

    Econazole: An imidazole antifungal used topically to treat skin infections.

Uniqueness of Miconazole Nitrate

This compound is unique in its broad-spectrum antifungal activity and its ability to inhibit both fungal and some Gram-positive bacterial species. It is also known for its relatively low resistance development among susceptible organisms, making it a reliable choice for treating various fungal infections .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCACAIVAXEFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22916-47-8 (Parent)
Record name Miconazole nitrate [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID50996767
Record name (+/-)-Miconazole nitrate
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Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22832-87-7
Record name Miconazole nitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miconazole nitrate [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miconazole nitrate
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Record name Miconazole nitrate
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Record name (+/-)-Miconazole nitrate
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Record name Miconazole nitrate
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Record name MICONAZOLE NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does miconazole nitrate exert its antifungal activity?

A1: this compound, a synthetic imidazole derivative, acts as a broad-spectrum antifungal agent by inhibiting the enzyme cytochrome P450 14α-demethylase. [, , ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ergosterol synthesis, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C18H14Cl4N2O·HNO3 and a molecular weight of 479.13 g/mol. [, , ] Spectroscopically, it exhibits characteristic peaks in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are crucial for its identification and quantification. [, , , , ]

Q3: What are some challenges associated with formulating this compound, and how are these addressed?

A3: this compound presents formulation challenges due to its poor water solubility, which can limit its bioavailability and therapeutic efficacy. [, , ] To overcome this, various strategies have been explored, including:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or crospovidone, to enhance its dissolution rate. []
  • Microemulsions and Nanoemulsions: These formulations encapsulate this compound within nano-sized droplets, improving its solubility and permeation through biological membranes. [, ]
  • Microencapsulation: Encapsulating this compound within microparticles composed of polymers like Eudragit® L100 or Gantrez MS-955 has been shown to enhance drug release and improve its efficacy for oral delivery. []
  • Cubosomal topical gels: These formulations, employing cubosomes as nanocarriers, have been investigated as a means to enhance drug bioavailability and provide sustained release for topical applications. []

Q4: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A5: this compound exhibits poor oral bioavailability (25-30%) due to extensive first-pass metabolism. [, ] Topical application remains a preferred route for local fungal infections, as it bypasses systemic circulation and allows for targeted delivery. While over 90% of this compound binds to plasma proteins, its metabolism primarily occurs in the liver, and metabolites are excreted in the urine and feces. []

Q5: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A5: Numerous studies have evaluated the efficacy of this compound, including:

  • In Vitro Antifungal Susceptibility Testing: Agar dilution methods have been employed to determine the minimum inhibitory concentrations (MICs) of this compound against a wide range of Candida species and other fungi. [, ]
  • Ex Vivo Permeation Studies: Franz diffusion cells are commonly used to assess the permeation of this compound across artificial membranes or excised skin samples, providing insights into its topical delivery and bioavailability. [, , ]
  • Animal Models: Animal models, such as guinea pigs infected with Trichophyton mentagrophytes, have been utilized to evaluate the efficacy of this compound in treating specific fungal infections. []
  • Clinical Trials: Several clinical trials have investigated the safety and efficacy of this compound in treating various fungal infections in humans, including vulvovaginal candidiasis and diaper dermatitis. [, , , ]

Q6: What is the current understanding of resistance mechanisms to this compound?

A6: The development of resistance to azole antifungals, including this compound, is a growing concern. Resistance mechanisms can involve:

    Q7: What drug delivery strategies are being explored to improve the targeting and efficacy of this compound?

    A7: Researchers are actively exploring innovative drug delivery systems for this compound to improve its therapeutic index and minimize potential side effects. These strategies include:

    • Nanoparticles: Loading this compound onto solid lipid nanoparticles has shown promise in enhancing its skin penetration and accumulation for topical applications. []
    • Mucoadhesive Systems: Formulating this compound into mucoadhesive gels designed for buccal delivery could improve drug retention and efficacy in treating oral thrush. []

    Q8: What analytical techniques are commonly used to characterize and quantify this compound?

    A8: Various analytical methods are employed for the quality control and analysis of this compound, including:

    • High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for quantitative analysis of this compound in various matrices, including pharmaceutical formulations. [, , , , ]
    • UV-Vis Spectrophotometry: This method is utilized for both qualitative and quantitative analysis, exploiting the characteristic absorption properties of this compound. [, ]
    • Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for qualitative analysis and stability testing of this compound. []

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